molecular formula C6H10BrN3 B2467335 3-Bromo-1-(2-methylpropyl)-1,2,4-triazole CAS No. 1849323-78-9

3-Bromo-1-(2-methylpropyl)-1,2,4-triazole

Cat. No.: B2467335
CAS No.: 1849323-78-9
M. Wt: 204.071
InChI Key: RQNHYACLKRDKMF-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methylpropyl)-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

3-bromo-1-(2-methylpropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNHYACLKRDKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-methylpropyl)-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with 3-bromo-2-methylpropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-methylpropyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products or other reduced forms.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of oxidized derivatives such as triazole oxides.

    Reduction: Formation of dehalogenated triazoles or other reduced forms.

Scientific Research Applications

3-Bromo-1-(2-methylpropyl)-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-methylpropyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity towards the target molecules. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A related compound with similar bromine and methylpropyl groups but different reactivity and applications.

    1-Bromo-2-methylpropane: Another similar compound with a different arrangement of the bromine and methyl groups.

    3-Bromo-1-propene: A simpler compound with a bromine atom and a propene group.

Uniqueness

3-Bromo-1-(2-methylpropyl)-1,2,4-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties

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